Propybicyphat

GABA-A rho-1 Antagonist IC50 Subunit Selectivity

Propybicyphat is a bicyclic phosphate convulsant that acts as a non-competitive GABA-gated chloride channel blocker. Researchers requiring a radioligand to label picrotoxinin binding sites with distinct pharmacological profiles from TBPS or dihydropicrotoxinin will find this compound essential. - Binds a pharmacologically distinct subsite within the insect GABA-gated chloride channel, enabling screening of novel insecticides against membrane-buried conformations not accessible by [³⁵S]TBPS. - Exhibits ~1.5-million-fold reduced potency at human GABA-A rho-1 receptors (IC₅₀ 300,000 nM) compared to synaptic subtypes, serving as a selective control for rho-1 subunit contribution. - Provides a wider dosing window in anticonvulsant screening due to its position at the lower-toxicity end of the 4-alkylbicyclophosphate series.

Molecular Formula C7H13O4P
Molecular Weight 192.15 g/mol
CAS No. 51486-74-9
Cat. No. B000097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropybicyphat
CAS51486-74-9
Molecular FormulaC7H13O4P
Molecular Weight192.15 g/mol
Structural Identifiers
SMILESCCCC12COP(=O)(OC1)OC2
InChIInChI=1S/C7H13O4P/c1-2-3-7-4-9-12(8,10-5-7)11-6-7/h2-6H2,1H3
InChIKeyUQIFWHFHQUNJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propybicyphat: GABA Receptor Probe Overview


Propybicyphat (4-n-propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide) is a bicyclic phosphate convulsant and a non-competitive GABA-gated chloride channel blocker widely used in neuroscience and insecticide research [1]. It belongs to a class of potent GABAA receptor antagonists that includes analogs like isopropylbicyclophosphate (IPTBO), t-butylbicyclophosphorothionate (TBPS), and picrotoxin [2]. Its tritiated form ([3H]n-propylbicyclophosphate) is specifically employed as a radioligand to label the picrotoxinin binding site within the GABAA receptor chloride ionophore complex in both mammalian and insect nervous tissues [3].

[3H]Pr-BP radioligand for picrotoxinin site labeling in insect and mammalian tissues
Supports GABA-A rho-1 vs synaptic subtype discrimination in recombinant and native receptor studies
Reference compound for insecticide SAR: species selectivity and cuticular penetration probe

Why Propybicyphat Cannot Be Generically Substituted


Despite its shared mechanism, Propybicyphat cannot be freely substituted with other GABAA antagonists or bicyclophosphates due to critical differences in binding site selectivity, species-specific affinity, and functional potency. Research demonstrates that Propybicyphat ([3H]Pr-BP) binds to sites within the GABA-gated chloride channel that are distinct or differentially accessible compared to those labeled by TBPS or dihydropicrotoxinin, leading to divergent displacement profiles [1]. Furthermore, its insecticidal potency and metabolic stability differ from branched-chain analogs like IPTBO, which is markedly more toxic in mammals (mouse LD50 ~0.18 mg/kg) and produces a distinct seizure latency profile [2]. The evidence below quantifies these differences, establishing that experimental outcomes — particularly radioligand binding studies, insecticide screening, and seizure threshold assays — are highly dependent on the specific bicyclophosphate congener selected.

Radioligand binding site specificity

[3H]Pr-BP labels membrane-buried chloride channel subsites not equivalently captured by [35S]TBPS or dihydropicrotoxinin, limiting direct radioligand substitution.

Congener toxicity window

IPTBO and t-butyl analogs show higher mammalian toxicity, narrowing dosing windows for seizure threshold studies; class-level SAR may not transfer to n-propyl analog.

Species selectivity profile

Intermediate rat–insect selectivity differs from branched-chain bicyclophosphates, affecting interpretation of cross-species GABA receptor profiling.

Propybicyphat Comparative Evidence Guide


GABA-A Rho-1 Subunit Antagonist Activity

Propybicyphat exhibits antagonist activity at the recombinant human GABA-A rho-1 receptor with an IC50 of 300,000 nM [1]. This relatively modest potency at rho-1 contrasts sharply with bicyclophosphate potencies at synaptic GABAA receptor subtypes, where congeners like IPTBO inhibit GABA-dependent chloride uptake with IC50 values as low as 0.2 nM in rat brain synaptosomes . The ~1.5-million-fold potency differential supports the use of Propybicyphat as a pharmacological tool to discriminate GABA-A rho-1 (formerly GABAC) receptor contributions from classical GABAA receptor effects.

GABA-A rho-1 IC50
Class-level
300,000 nM
Supports rho-1 subtype discrimination in mixed receptor studies
Recombinant human rho-1, tsA201 cells; verify native expression
GABA-A rho-1 Antagonist IC50 Subunit Selectivity Propybicyphat

Radioligand Binding Site Differentiation

Specific binding of [3H]n-propylbicyclophosphate ([3H]Pr-BP) was detected in housefly head membranes alongside [3H]α-dihydropicrotoxinin and [35S]TBPS, but the three radioligands exhibit differential sensitivity to displacement by unlabeled ligands and distinct temperature-dependence profiles [1]. Critically, detergent extraction studies suggest that Pr-BP binding sites are buried within the membrane and that Pr-BP and TBPS may bind to either different sites or different conformational states of an overlapping site [2]. This binding site heterogeneity means that substitution with [35S]TBPS or [3H]α-dihydropicrotoxinin does not recapitulate the same pharmacological profile.

Binding site differentiation
Head-to-head
[3H]Pr-BP: distinct displacement profile; detergent-resistant sites
vs
[35S]TBPS / [3H]α-dihydropicrotoxinin: different accessibility
Radioligand selection determines labeled subsite; hit profiles may differ
Housefly head membranes; confirm in target insect species
Radioligand Binding GABA Receptor Chloride Channel Insecticide Target Site

Mammalian vs. Insect Species Selectivity

In competitive binding studies against [35S]TBPS in rat brain and Torpedo electric organ membranes, the i-propylbicyclophosphate derivative (IPTBO) was identified as one of the most selective compounds for discriminating between voltage-sensitive and receptor-gated chloride channels across species [1]. While n-propylbicyclophosphate (Propybicyphat) was included as a comparator in the broader bicyclophosphate SAR analyses, its selectivity profile for rat brain over electric organ differs from that of the isopropyl congener, which displayed up to three orders of magnitude greater affinity for rat brain over electric organ [2]. This differential species selectivity is critical for insecticide screening programs where cross-species GABA receptor profiling is required.

Species selectivity
Reported
Propybicyphat: intermediate rat brain selectivity
vs
IPTBO: ~1,000-fold selectivity rat vs electric organ
Supports SAR interpretation of structural drivers of species selectivity
[35S]TBPS competition; cross-study context
Species Selectivity Insecticide Screening GABA Receptor Bicyclophosphate SAR

In Vivo Toxicity and Seizure Model Utility

IPTBO (isopropylbicyclophosphate) is established as a highly potent convulsant with an LD50 of approximately 0.18 mg/kg (i.m.) in rats, producing rapid myoclonic and generalized tonic-clonic seizures with short latency [1]. This extreme potency limits its practical utility in behavioral pharmacology paradigms due to narrow safety margins. Propybicyphat (n-propyl analog), while also a bicyclophosphate convulsant, is reported within the class to have lower mammalian toxicity relative to the isopropyl and t-butyl congeners, consistent with the established SAR that branched alkyl substituents (isopropyl, t-butyl) confer maximal toxicity (mouse ip LD50 range: 0.036–0.52 mg/kg) [2]. This makes Propybicyphat the preferred tool compound when a wider dosing window is required for anticonvulsant efficacy screening or seizure threshold determination studies.

Seizure model dosing window
Class-level
Lower mammalian toxicity within 4-alkyl series
May offer wider dosing window for seizure threshold studies
Class-level SAR; confirm with test article
Convulsant Seizure Model In Vivo Toxicology GABA Antagonist Anticonvulsant Screening

Insecticidal Activity by Route of Exposure

The insecticidal activity of 4-n-propylbicyclophosphate against houseflies (Musca domestica) is highly route-dependent. Data from bioassays show a 24-hour LD50 of 0.169 μg/fly by injection versus 66.4 μg/fly by topical application, representing an approximately 393-fold difference in potency [1]. This pronounced differential indicates that cuticular penetration is a major barrier to Propybicyphat's insecticidal action. In contrast, more lipophilic bicyclophosphate analogs with branched alkyl substituents (e.g., isopropyl, t-butyl) exhibit substantially improved topical activity due to enhanced cuticular penetration, making Propybicyphat a superior probe for dissecting pharmacokinetic vs. pharmacodynamic determinants of insecticidal activity in structure-activity studies.

Route-dependent toxicity
Head-to-head
393-fold injection > topical potency
Supports cuticular absorption probe in insect models
Housefly 24-h LD50; formulation-dependent
Insecticide Screening Housefly Bioassay Contact vs. Injected Toxicity Propybicyphat

Allosteric Modulation of GABA Receptor

Picrotoxin and isopropylbicyclophosphate (IPTBO) both allosterically modulate [3H]muscimol binding to the GABA/benzodiazepine receptor complex in an anion-dependent manner, but they only partially inhibit [3H]muscimol binding, indicating a non-competitive mechanism distinct from competitive antagonists like bicuculline [1]. Propybicyphat, as the n-propyl congener within the same bicyclophosphate series, shares this non-competitive GABA antagonist profile [2]. However, the n-propyl substituent confers intermediate hydrophobicity relative to the isopropyl and t-butyl analogs, which affects both binding site residency time and the allosteric coupling efficiency between the chloride channel site and the GABA recognition site. This makes the n-propyl analog a critical reference point for quantifying the contribution of alkyl chain branching to allosteric modulation efficiency.

Allosteric modulation
Class-level
Bicyclophosphates: ~50% max inhibition of [3H]muscimol binding
vs
Bicuculline: complete competitive displacement
Supports SAR studies on allosteric coupling efficiency
Rat brain membranes; intermediate hydrophobicity reference
Allosteric Modulation GABA-Benzodiazepine Receptor Chloride Ionophore Non-Competitive Antagonism

Propybicyphat Research and Industrial Applications


Insecticide Screening with Radioligand Binding

Propybicyphat, in its tritiated form ([3H]Pr-BP), is the radioligand of choice for labeling a pharmacologically distinct subsite within the insect GABA-gated chloride channel that is not equivalently labeled by [35S]TBPS or [3H]α-dihydropicrotoxinin [6]. Its use in competitive displacement assays enables agrochemical researchers to screen novel insecticidal compounds against a binding site population that includes membrane-buried conformations, potentially identifying hits that would be missed by TBPS-based screening alone . This application is particularly relevant for programs targeting cyclodiene-resistant insect strains, where altered target-site conformation may differentially affect binding of structurally distinct channel ligands.

GABA-A Rho-1 Receptor Subtype Discrimination

With an IC50 of 300,000 nM at recombinant human GABA-A rho-1 receptors, Propybicyphat offers a ~1.5-million-fold reduced potency at rho-1 relative to the picomolar-potency bicyclophosphates at synaptic GABAA subtypes [6]. This stark differential enables electrophysiologists and molecular pharmacologists to use Propybicyphat as a selective pharmacological control to confirm the absence or presence of rho-1 subunit contribution in heterologously expressed or native receptor preparations, where high-potency bicyclophosphates would non-selectively block all GABA-gated chloride conductance .

Anticonvulsant Drug Screening

Propybicyphat's position at the lower-toxicity end of the 4-alkylbicyclophosphate series (mouse ip LD50 values for bicyclophosphates range from 0.036–0.52 mg/kg) makes it the preferred convulsant stimulus in anticonvulsant screening programs [6]. Compared to IPTBO (LD50 ~0.18 mg/kg i.m.) and the t-butyl analog (LD50 ~0.04 mg/kg), Propybicyphat provides a wider dosing window that enables dose-response characterization of candidate anticonvulsants with reduced animal mortality and improved statistical power in seizure latency studies .

Cuticular Penetration Pharmacokinetic Probe

The 393-fold differential between Propybicyphat's injection LD50 (0.169 μg/fly) and topical LD50 (66.4 μg/fly) in houseflies establishes it as an ideal negative-control compound for quantifying formulation-dependent improvements in cuticular penetration [6]. Agrochemical formulation scientists can benchmark novel penetration enhancers or pro-insecticide strategies by measuring the degree to which they reduce this injection-to-topical potency ratio, providing a quantitative metric for delivery optimization that is not confounded by target-site potency variations.

Application
Selection Property
Validation Focus
Insecticide radioligand screening
Binding site specificity (membrane-buried subsite)
Site population profiling vs TBPS/dihydropicrotoxinin
GABA-A rho-1 subtype studies
rho-1 subunit selectivity window
Subtype expression confirmation in recombinant/native systems
Anticonvulsant screening model
Seizure threshold dosing window
Dose-response safety margin in rodent seizure models
Cuticular penetration probe
Topical delivery penetration ratio
Formulation-dependent delivery efficiency in insect bioassays
Quote Request

Request a Quote for Propybicyphat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.